1H-Indazole-3-carboxaldehyde hydrochloride
Overview
Description
1H-Indazole-3-carboxaldehyde hydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is particularly significant due to its role as an intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, which are crucial in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-3-carboxaldehyde hydrochloride can be synthesized through several methods. One common approach involves the nitrosation of indoles in a slightly acidic environment. This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .
Industrial Production Methods: Industrial production often relies on optimized procedures that ensure high yield and purity. The nitrosation method mentioned above is favored due to its mild conditions and efficiency. Additionally, palladium or copper-catalyzed cyanation of 3-halogenated indazoles followed by reduction with RANEY® nickel or DIBAL is also employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3-carboxaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at the C3 position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated indazoles.
Scientific Research Applications
1H-Indazole-3-carboxaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Key intermediate in the development of kinase inhibitors for cancer treatment.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indazole-3-carboxaldehyde hydrochloride involves its interaction with specific molecular targets. As a precursor to kinase inhibitors, it binds to the active sites of kinases, inhibiting their activity. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .
Comparison with Similar Compounds
- 1H-Indazole-3-carboxylic acid
- 1H-Indazole-3-carboxamide
- 1H-Indazole-3-carboxylate
Uniqueness: 1H-Indazole-3-carboxaldehyde hydrochloride is unique due to its aldehyde functional group, which allows for further chemical modifications. This versatility makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds .
Properties
IUPAC Name |
2H-indazole-3-carbaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O.ClH/c11-5-8-6-3-1-2-4-7(6)9-10-8;/h1-5H,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQLZZJJZGRJNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)C=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693892 | |
Record name | 2H-Indazole-3-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-60-4 | |
Record name | 2H-Indazole-3-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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